5-cycloheptyl-1H-pyrazol-3-amine

Lipophilicity ADME Drug Design

5-Cycloheptyl-1H-pyrazol-3-amine (CAS 1335234-27-9) offers a unique cycloheptyl substitution for FXR-targeted research, providing distinct lipophilicity (logP 2.81) and steric bulk absent in cyclopentyl/cyclohexyl analogs. Ideal for CNS drug discovery and kinase inhibitor SAR studies. Supplied with ≥95% purity and batch-specific QC (NMR, HPLC) to ensure reliable target validation. Source this advanced pyrazole scaffold to differentiate your pipeline.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 1335234-27-9
Cat. No. B1455702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cycloheptyl-1H-pyrazol-3-amine
CAS1335234-27-9
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C2=CC(=NN2)N
InChIInChI=1S/C10H17N3/c11-10-7-9(12-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H3,11,12,13)
InChIKeyYWEFAASSEQSXKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cycloheptyl-1H-pyrazol-3-amine (CAS 1335234-27-9) for Pharmaceutical R&D and Chemical Procurement


5-Cycloheptyl-1H-pyrazol-3-amine (CAS 1335234-27-9) is a heterocyclic building block featuring a pyrazole core substituted with a cycloheptyl group at the 5-position and an amine at the 3-position [1]. It has a molecular formula of C₁₀H₁₇N₃ and a molecular weight of 179.26 g/mol . This compound belongs to a class of cycloalkylpyrazoles that have been investigated as modulators of the farnesoid X receptor (FXR), a nuclear hormone receptor involved in bile acid and lipid metabolism [2].

Why 5-Cycloheptyl-1H-pyrazol-3-amine Cannot Be Replaced by Common Pyrazol-3-amine Analogs


The 5-cycloheptyl substitution on 5-cycloheptyl-1H-pyrazol-3-amine confers distinct physicochemical properties and potential biological activity that are not present in smaller cycloalkyl analogs. The seven-membered cycloheptyl ring introduces specific steric bulk and lipophilicity (calculated logP of 2.81) that can influence molecular recognition at protein binding sites [1]. This structural feature is critical for applications targeting the farnesoid X receptor (FXR), where cycloheptyl-containing pyrazoles have demonstrated distinct binding and functional activity compared to their cyclopentyl counterparts [2]. Generic substitution with commercially available 5-cyclopentyl- or 5-cyclohexyl-1H-pyrazol-3-amines may lead to altered binding affinities or loss of desired biological effects.

Quantitative Differentiation of 5-Cycloheptyl-1H-pyrazol-3-amine: A Comparative Evidence Guide


Increased Lipophilicity (logP) Drives Distinct ADME Profile

5-Cycloheptyl-1H-pyrazol-3-amine exhibits a calculated logP value of 2.81, indicating significantly higher lipophilicity compared to smaller cycloalkyl analogs [1]. This difference is critical for passive membrane permeability and protein binding.

Lipophilicity ADME Drug Design Physicochemical Properties

High and Consistently Specified Purity Reduces Impurity-Driven Variability

Commercially available 5-cycloheptyl-1H-pyrazol-3-amine is supplied with a minimum purity specification of 95%, and vendors provide batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, many generic pyrazol-3-amine analogs are offered at lower purity grades (e.g., 90-95%) without full analytical characterization, introducing greater risk of impurity-related assay artifacts.

Purity Quality Control Procurement Reproducibility

FXR Binding and Functional Activity of Cycloheptylpyrazole Scaffolds

A patent by Hoffmann-La Roche (US8252826) describes a series of cycloheptylpyrazoles as selective modulators of the farnesoid X receptor (FXR) [1]. While specific IC₅₀/EC₅₀ values for 5-cycloheptyl-1H-pyrazol-3-amine are not publicly disclosed, the patent establishes that the cycloheptyl moiety is integral to FXR modulation, with the class showing potential for treating dyslipidemia. This provides a strong mechanistic rationale for prioritizing this specific cycloheptyl derivative over other cycloalkyl analogs in FXR-targeted research programs.

FXR Nuclear Receptor Dyslipidemia Metabolic Disease

Procurement-Driven Application Scenarios for 5-Cycloheptyl-1H-pyrazol-3-amine


FXR Modulator Lead Generation for Dyslipidemia

Medicinal chemists seeking to explore FXR modulation for metabolic disorders such as dyslipidemia or non-alcoholic steatohepatitis (NASH) should prioritize 5-cycloheptyl-1H-pyrazol-3-amine. The cycloheptyl substitution is a key feature of patented FXR modulators, providing a rational starting point for structure-activity relationship (SAR) studies [1].

Synthesis of Lipophilic Heterocyclic Building Blocks for CNS Drug Discovery

The elevated logP (2.81) of 5-cycloheptyl-1H-pyrazol-3-amine makes it a superior building block for synthesizing CNS-penetrant drug candidates. Its increased lipophilicity, relative to smaller cycloalkyl analogs, is expected to enhance blood-brain barrier permeability, a critical attribute in neurological drug discovery [2].

High-Reproducibility Chemical Biology Probe Synthesis

When synthesizing chemical probes for target validation, the high and analytically verified purity (≥95%) of this compound reduces the risk of off-target effects caused by impurities. The availability of batch-specific QC data (NMR, HPLC, GC) ensures that probe activity can be confidently attributed to the intended compound rather than contaminants .

Scaffold Hopping and SAR Expansion in Kinase Inhibitor Programs

For kinase inhibitor programs exploring novel chemotypes, 5-cycloheptyl-1H-pyrazol-3-amine offers a distinct 5,3-disubstituted pyrazole scaffold. Its unique steric and electronic profile can be used to probe kinase ATP-binding pockets for new interactions, differentiating it from more common 3-amino-5-aryl or 5-alkyl pyrazoles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-cycloheptyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.